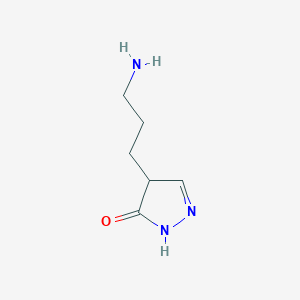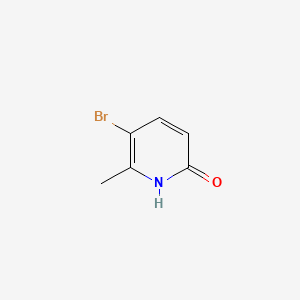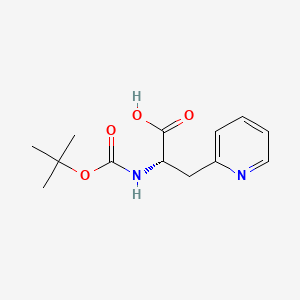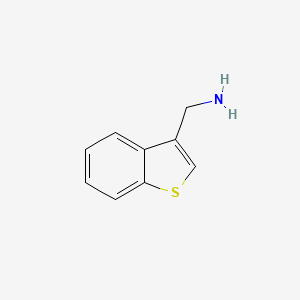
4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one, often referred to as 4-AP, is an organic compound that is used in a variety of scientific and medical applications. It is a white solid with a molecular weight of 181.2 g/mol and a melting point of 87-89°C. It is soluble in water, alcohol, and ether. 4-AP has been used in research for its ability to act as a neurotransmitter agonist, modulating the release and reuptake of neurotransmitters such as dopamine and serotonin.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Synthesis Methods : The compound has been synthesized through various methods, including a novel approach from commercially available nicotinaldehyde, proving efficient for alcohol dehydrogenase purification (Miller, Giri, & Goldman, 1989).
- Reactivity : Its reactivity has been explored, particularly in the context of alkylation, acylation, halogenation, sulfonation, coupling reactions, and other nucleophilic substitution reactions (Varvounis, Fiamegos, & Pilidis, 2007).
Biological and Pharmacological Potential
- Potential Anti-inflammatory Activity : Some derivatives of 2,4-dihydro-3H-pyrazol-3-one, related to the compound , have shown antipyretic activity comparable to ibuprofen and aminopyrine, indicating potential anti-inflammatory properties (Picciola, Zavaglio, Carenini, Gentili, & Tempra-Gabbiati, 1984).
- Analgesic Activity : Related compounds, such as 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, have demonstrated significant analgesic activity, hinting at possible pain-relief applications (Takagi, Tanaka, Morita, Ogura, Ishii, Nakata, & Ozeki, 1987).
Material Science and Chemistry
- Spectroscopic and Structural Investigations : The compound's analogs have been subject to extensive spectroscopic and structural studies, which contribute to understanding its chemical characteristics and potential applications in material science (Hayvalı, Unver, & Svoboda, 2010).
- Catalysis : Derivatives of pyrazol-3-one have been used in catalysis, such as in the oxidation of cyclohexane with dioxygen, suggesting potential roles in industrial chemical processes (Mishra, Alegria, Martins, Silva, & Pombeiro, 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-aminopropyl-based compounds, have been reported to interact with various cellular components, including dna, rna, and proteins . These interactions can influence cellular functions and processes, but the specific targets for this compound need further investigation.
Mode of Action
It’s worth noting that aminopropyl-based compounds often interact with their targets through hydrogen bonding and electrostatic interactions These interactions can lead to changes in the structure and function of the target molecules, potentially influencing cellular processes
Biochemical Pathways
Related compounds, such as polyamines, are known to be involved in various biochemical pathways, including gene expression, translation, cell proliferation, and membrane stabilization . They can also modulate the activities of certain ion channels . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
A compound with a similar structure, ciraparantag, has been reported to reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity . Ciraparantag and its metabolites are recovered almost entirely in the urine . These properties may provide some insight into the potential pharmacokinetics of 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one, but direct studies are needed.
Result of Action
Related compounds, such as polyamines, are known to have diverse effects on cells, including regulation of gene expression, modulation of cell signaling, and membrane stabilization
Analyse Biochimique
Biochemical Properties
4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine oxidases, which are involved in the catabolism of polyamines . These interactions are crucial for regulating cellular polyamine levels and maintaining cellular homeostasis. The compound’s ability to form hydrogen bonds and its physiological charge contribute to its biochemical activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain protein tyrosine phosphatases, leading to increased phosphorylation of target proteins . This can result in the activation of downstream signaling pathways and changes in cellular function. Additionally, the compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration . At high doses, it can exhibit toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases and other cofactors that regulate its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism is tightly regulated to ensure proper cellular function and prevent the accumulation of toxic byproducts .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to be in the right place to interact with its target biomolecules . The compound’s subcellular localization can also influence its stability and degradation .
Propriétés
IUPAC Name |
4-(3-aminopropyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-1-2-5-4-8-9-6(5)10/h4-5H,1-3,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXMJPJCSUFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380247 | |
| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7032-17-9 | |
| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)






![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)




